molecular formula C17H20FNO4S B2769077 [2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine CAS No. 873586-72-2

[2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine

Cat. No.: B2769077
CAS No.: 873586-72-2
M. Wt: 353.41
InChI Key: WREOYPRITWHDDX-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine is an organic compound that features both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine typically involves a multi-step process. One common route includes the following steps:

    Preparation of 2-(3,4-Dimethoxyphenyl)ethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a reductive amination process.

    Sulfonylation: The 2-(3,4-Dimethoxyphenyl)ethylamine is then reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features could be useful in developing drugs with specific biological activities.

Industry

In the materials science field, this compound could be used in the synthesis of polymers or other materials with unique properties. Its sulfonyl group can impart stability and resistance to degradation.

Mechanism of Action

The mechanism by which [2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-Dimethoxyphenyl)ethyl][(4-methoxyphenyl)sulfonyl]amine
  • [2-(3,4-Dimethoxyphenyl)ethyl][(4-chlorophenyl)sulfonyl]amine

Uniqueness

Compared to similar compounds, [2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine is unique due to the presence of the fluoro and methyl groups on the aromatic ring. These substituents can influence the compound’s reactivity and interactions, potentially leading to different biological activities or material properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-12-10-14(5-6-15(12)18)24(20,21)19-9-8-13-4-7-16(22-2)17(11-13)23-3/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREOYPRITWHDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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